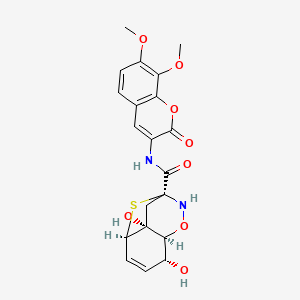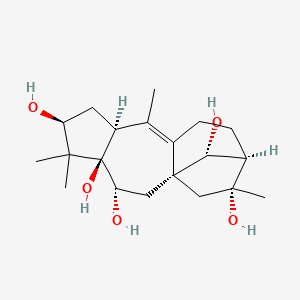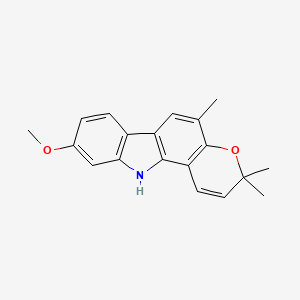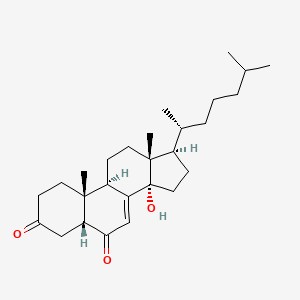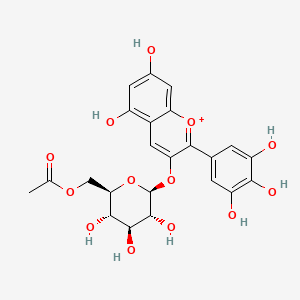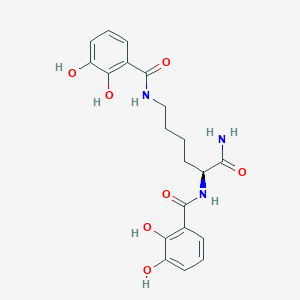
2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide is a N-acylglycine.
Aplicaciones Científicas De Investigación
Infrared and Raman Spectra Analysis
A range of lysine amides, including variations similar to 2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide, have been synthesized for analysis by Fourier transform infrared (FTIR) and Raman microspectrometry. This technique demonstrates potential applications in analyzing organic reactions on solid support and for encoding combinatorial libraries (Rahman, Busby, & Lee, 1998).
Synthesis and Characterization in Organometallic Chemistry
Studies in organometallic chemistry have synthesized and characterized N-heterocyclic carbene (NHC) adducts, including those involving lysine derivatives, demonstrating their potential in reactions with protic substrates under catalytically relevant conditions (Barrett et al., 2008).
Application in Covalent Enzyme Conjugates
Research has investigated covalent bis-aryl hydrazone bond formation for creating conjugates between α-poly-d-lysine (PDL) and enzymes. These studies are significant for understanding the mild and efficient preparation of enzyme conjugates while preserving enzymatic activity (Grotzky, Manaka, Kojima, & Walde, 2011).
Rare-Earth Metal Amides for L-Lactide Polymerization
Research has developed rare-earth metal amides supported by bis(phenolato) ligands for the polymerization of l-lactide. These studies explore the efficiency and control of polymerization processes relevant to materials science (Zhang et al., 2009).
Synthesis of Water-Soluble Prodrugs
The synthesis of L-lysyl- and L-alanyl-amide prodrugs demonstrates the creation of water-soluble compounds for addressing bioavailability issues. This approach is relevant for developing pharmaceuticals with improved delivery mechanisms (Hutchinson et al., 2002).
DTPA-Like Ligand Development
Bisalkylation of protected L-glutamic acid and L-lysine derivatives has been used to develop DTPA-like ligands. These compounds have potential applications in metal ion complexation and medical imaging (Anelli et al., 1999).
Amides as Novel Protein Modifications
Studies have identified amides like N6-{2-[(5-amino-5-carboxypentyl)amino]-2-oxoethyl}lysine as novel protein modifications formed by physiological sugars. This research is important for understanding biochemical pathways and potential pathologies (Glomb & Pfahler, 2001).
Lysine Analogues of Siderophores
The synthesis of lysine-containing analogues of siderophores, which are important in iron chelation, demonstrates the chemical versatility and potential biomedical applications of lysine derivatives (Chimiak & Neilands, 1984).
Synthesis of Bis-Heterocyclic Compounds
The solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine showcases the potential for creating complex molecular structures useful in various chemical and pharmaceutical applications (Nefzi, Giulianotti, & Houghten, 2001).
Propiedades
Fórmula molecular |
C20H23N3O7 |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
N-[(5S)-6-amino-5-[(2,3-dihydroxybenzoyl)amino]-6-oxohexyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C20H23N3O7/c21-18(28)13(23-20(30)12-6-4-9-15(25)17(12)27)7-1-2-10-22-19(29)11-5-3-8-14(24)16(11)26/h3-6,8-9,13,24-27H,1-2,7,10H2,(H2,21,28)(H,22,29)(H,23,30)/t13-/m0/s1 |
Clave InChI |
NCOSLLNHKCFPFO-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)C2=C(C(=CC=C2)O)O |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)N)NC(=O)C2=C(C(=CC=C2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


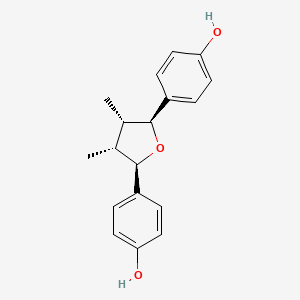
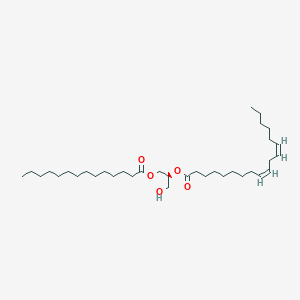
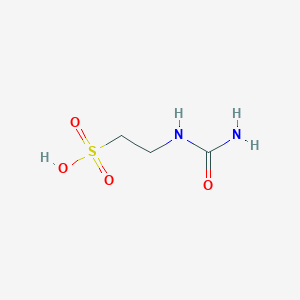
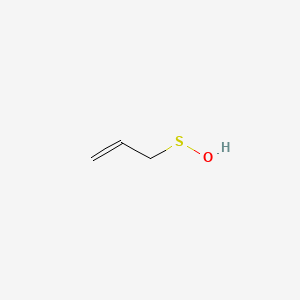
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)


